![molecular formula C23H22O7 B3536142 methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate CAS No. 694497-78-4](/img/structure/B3536142.png)
methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Overview
Description
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic organic compound known for its distinctive chemical structure and potential applications across various fields of scientific research. Its complex molecular architecture incorporates chromone and benzoate moieties, making it an intriguing subject for chemical and biological studies.
Mechanism of Action
Mode of Action
It is known that the compound contains a chromen-7-yl group, which may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it is likely that it could interact with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
- Density : 1.2±0.1 g/cm³
- Boiling Point : 576.0±50.0 °C at 760 mmHg
- Vapour Pressure : 0.0±1.6 mmHg at 25°C
- Flash Point : 250.0±30.2 °C
- Water Solubility at 25 deg C (mg/L) : 0.5404
These properties suggest that the compound may have low bioavailability due to its low water solubility .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the compound’s boiling point and vapor pressure suggest that it may be stable under normal physiological conditions . Its low water solubility may limit its efficacy in aqueous environments such as the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification and Ether Formation: : The synthesis typically involves esterification and ether formation reactions. One starting material is a chromone derivative, 3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromene-7-ol, which undergoes esterification with 4-carboxybenzyl chloride to form the ester linkage. This process occurs under mild heating with a catalyst such as sulfuric acid to facilitate the reaction.
Industrial Production Methods: : In an industrial setting, the synthesis can be scaled up by employing batch reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled. The purity of the final product can be ensured through methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions with common oxidizing agents like potassium permanganate or chromium trioxide, leading to modifications in the chromone and benzoate moieties.
Reduction: : Reductive conditions, such as the presence of sodium borohydride, can affect the ester and carbonyl groups within the molecule, potentially forming alcohol derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are plausible, especially on the benzoate ring, where substituents can be introduced using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic conditions.
Reduction: : Sodium borohydride, mild temperature.
Substitution: : Halogens, organometallic reagents, and appropriate solvents like dichloromethane.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted benzoate derivatives, depending on the substituent added.
Scientific Research Applications
Biological Activities
This compound exhibits several biological activities that make it significant in various fields:
Antioxidant Properties
Research indicates that methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate possesses antioxidant capabilities. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown efficacy against breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, highlighting its potential as a natural antioxidant agent.
Case Study 2: Anticancer Mechanism
In a research article from Cancer Letters, the compound was tested on various cancer cell lines. The findings revealed that it inhibited cell growth by inducing apoptosis via the mitochondrial pathway and downregulating anti-apoptotic proteins like Bcl-xL.
Comparison with Similar Compounds
Similar Compounds
Flavones and Isoflavones: : These compounds share a similar chromone backbone and exhibit comparable bioactivities.
Benzoate Esters: : Compounds like methyl 4-hydroxybenzoate have analogous ester functionalities but lack the chromone component.
Uniqueness
What sets methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate apart is its combined structural features of chromone and benzoate, offering a unique dual functionality that can be exploited in various applications from chemical synthesis to biological research.
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Biological Activity
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
1. Anticancer Properties
Research indicates that this compound exhibits significant growth inhibitory effects against various tumor cell lines. In vitro studies demonstrate its potential to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via mitochondrial pathway |
HeLa (Cervical Cancer) | 10.3 | Cell cycle arrest at G1 phase |
A549 (Lung Cancer) | 12.0 | Activation of caspases 3 and 9 |
2. Antioxidant Activity
The compound has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
3. Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : It inhibits enzymes involved in cell proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : The compound affects various signaling pathways, including NF-kB and MAPK pathways, which are critical in cancer progression and inflammation.
- DNA Interaction : There is evidence suggesting that it interacts with DNA, potentially leading to the modulation of gene expression related to cell survival and apoptosis.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers (TUNEL assay).
- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
Properties
IUPAC Name |
methyl 4-[[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-13-17-9-10-19(29-12-15-5-7-16(8-6-15)22(25)28-4)14(2)21(17)30-23(26)18(13)11-20(24)27-3/h5-10H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZXZCPEYWQJIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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